molecular formula C12H20BNO2 B14148351 Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate CAS No. 89291-32-7

Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate

Katalognummer: B14148351
CAS-Nummer: 89291-32-7
Molekulargewicht: 221.11 g/mol
InChI-Schlüssel: UGPKKYOURRYWFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronate ester group, which imparts distinct reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate typically involves the reaction of 2-[1-(dimethylamino)ethyl]phenylboronic acid with dimethyl sulfate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The process can be summarized as follows:

    Starting Materials: 2-[1-(dimethylamino)ethyl]phenylboronic acid and dimethyl sulfate.

    Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), and controlled temperature (0-25°C).

    Procedure: The boronic acid is dissolved in the anhydrous solvent, followed by the slow addition of dimethyl sulfate. The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, recycling of solvents and reagents can be implemented to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate undergoes various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to the corresponding boronic acid using hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction of the boronate ester can yield the corresponding borane or borohydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous or organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvent.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base (e.g., sodium hydroxide).

Major Products

    Oxidation: 2-[1-(dimethylamino)ethyl]phenylboronic acid.

    Reduction: 2-[1-(dimethylamino)ethyl]phenylborane.

    Substitution: Various substituted boronate esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The compound’s effects are mediated through pathways involving boron chemistry, such as the formation of boron-oxygen or boron-nitrogen bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the dimethylaminoethyl group.

    Pinacol boronic ester: Another boronate ester commonly used in organic synthesis.

    2-(Dimethylamino)ethyl methacrylate: A compound with a similar dimethylaminoethyl group but different functional groups.

Uniqueness

Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate is unique due to the presence of both the dimethylaminoethyl group and the boronate ester group. This combination imparts distinct reactivity and functionality, making it valuable in various applications, particularly in the field of organic synthesis and medicinal chemistry.

Eigenschaften

CAS-Nummer

89291-32-7

Molekularformel

C12H20BNO2

Molekulargewicht

221.11 g/mol

IUPAC-Name

1-(2-dimethoxyboranylphenyl)-N,N-dimethylethanamine

InChI

InChI=1S/C12H20BNO2/c1-10(14(2)3)11-8-6-7-9-12(11)13(15-4)16-5/h6-10H,1-5H3

InChI-Schlüssel

UGPKKYOURRYWFU-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=CC=C1C(C)N(C)C)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.